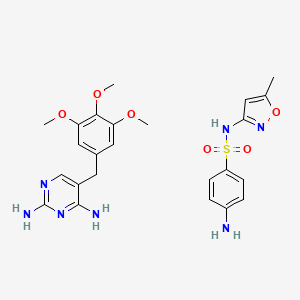

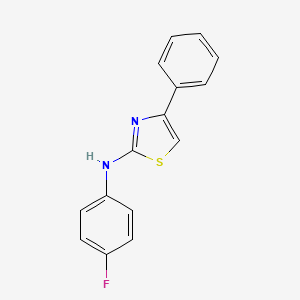

N-(4-Fluorphenyl)-4-phenyl-1,3-thiazol-2-amin

Übersicht

Beschreibung

UCLA GP130 2, auch bekannt als N-(4-Fluorphenyl)-4-phenyl-2-thiazolamin, ist ein kleines Molekül, das als gp130-Agonist wirkt. Es ist hirndurchlässig und hat neuroprotektive Eigenschaften. Diese Verbindung ist bekannt für ihre Fähigkeit, vor NMDA-induzierter Toxizität in primären Hippocampus-Neuronen zu schützen und die STAT3-Phosphorylierung in SH-SY5Y-Zellen zu erhöhen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von UCLA GP130 2 beinhaltet die Reaktion von 4-Fluoranilin mit 4-Phenyl-2-thiazolamin unter bestimmten Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung mit einem hohen Reinheitsgrad (≥98%) synthetisiert wird und in DMSO und Ethanol löslich ist .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für UCLA GP130 2 sind nicht allgemein dokumentiertDer Produktionsprozess gewährleistet hohe Reinheit und Konsistenz, die für die Laborforschung geeignet ist .

Wissenschaftliche Forschungsanwendungen

UCLA GP130 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Neuroprotection: UCLA GP130 2 protects against NMDA-induced toxicity in primary hippocampal neurons, making it a valuable tool in neuroprotection research.

Signal Transduction: The compound increases STAT3 phosphorylation in SH-SY5Y cells, which is crucial for studying signal transduction pathways.

Drug Development: Due to its brain penetrant properties, UCLA GP130 2 is used in the development of drugs targeting neurological disorders.

Cytokine Research: As a gp130 agonist, the compound is used to study cytokine signaling and its implications in various diseases.

Wirkmechanismus

Target of Action

The primary target of UCLA GP130 2 is gp130 , a signal transducing receptor component . This receptor plays a crucial role in the cytokine signaling pathway, which is involved in a variety of biological processes such as cell growth, differentiation, and survival.

Mode of Action

UCLA GP130 2 acts as an agonist of the gp130 receptor . By binding to this receptor, it triggers a series of intracellular events. One of the key outcomes of this interaction is the increase in STAT3 phosphorylation . This phosphorylation event is a critical step in the activation of the STAT3 signaling pathway, which plays a significant role in cellular responses to cytokines and growth factors.

Biochemical Pathways

The activation of the gp130 receptor by UCLA GP130 2 leads to the activation of the STAT3 signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth and apoptosis. The activation of STAT3 can lead to the transcription of target genes that are involved in these processes.

Pharmacokinetics

It is noted that the compound issoluble in DMSO and ethanol , which suggests that it may have good bioavailability

Result of Action

The activation of the gp130 receptor by UCLA GP130 2 has several cellular effects. It has been shown to protect against NMDA-induced toxicity in primary hippocampal neurons in vitro . This suggests that the compound may have neuroprotective effects.

Biologische Aktivität

4-F-PTA has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant activities. In addition, 4-F-PTA has been shown to possess anti-bacterial and anti-viral activities.

Biochemical and Physiological Effects

4-F-PTA has been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and the dopamine D2 receptor. In addition, 4-F-PTA has been shown to modulate the activity of various cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Vorteile Und Einschränkungen Für Laborexperimente

4-F-PTA has several advantages for use in laboratory experiments. For example, 4-F-PTA is relatively easy to synthesize and is stable in aqueous solutions. In addition, 4-F-PTA has been shown to possess a variety of biological activities, making it a useful tool for studying the role of various enzymes, receptors, and cytokines in the regulation of inflammatory processes. However, 4-F-PTA also has several limitations. For example, its mechanism of action is not yet fully understood, and its pharmacodynamic properties remain to be elucidated.

Zukünftige Richtungen

The potential applications of 4-F-PTA are numerous and varied. Future studies should focus on elucidating its mechanism of action, as well as its pharmacodynamic properties. In addition, future studies should investigate its potential as an anti-inflammatory, anti-cancer, and anti-oxidant agent, as well as its role in the treatment of arthritis and other inflammatory diseases. Furthermore, future studies should investigate the potential of 4-F-PTA as a therapeutic agent for the treatment of cancer, as well as its potential as an anti-bacterial and anti-viral agent. Finally, future studies should investigate the potential of 4-F-PTA as a tool for studying the role of various enzymes, receptors, and cytokines in the regulation of inflammatory processes.

Safety and Hazards

As with any chemical compound, handling “N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine” would require appropriate safety measures. This includes avoiding dust formation, not breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Biochemische Analyse

Biochemical Properties

UCLA GP130 2 plays a significant role in biochemical reactions. It interacts with the Gp130 receptor, a type I cytokine receptor, and increases STAT3 phosphorylation in SH-SY5Y cells . The nature of these interactions involves the binding of UCLA GP130 2 to the Gp130 receptor, which triggers a cascade of intracellular signaling events.

Cellular Effects

UCLA GP130 2 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly the STAT3 pathway . This modulation can impact gene expression and cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of UCLA GP130 2 involves its binding to the Gp130 receptor, which leads to the activation of the STAT3 pathway . This activation can result in changes in gene expression and cellular metabolism, contributing to the compound’s neuroprotective effects.

Temporal Effects in Laboratory Settings

It has been shown to protect against NMDA-induced toxicity in primary hippocampal neurons in vitro , suggesting that it may have long-term effects on cellular function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of UCLA GP130 2 involves the reaction of 4-fluoroaniline with 4-phenyl-2-thiazolamine under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with a high degree of purity (≥98%) and is soluble in DMSO and ethanol .

Industrial Production Methods

Industrial production methods for UCLA GP130 2 are not widely documentedThe production process ensures high purity and consistency, suitable for laboratory research .

Analyse Chemischer Reaktionen

Arten von Reaktionen

UCLA GP130 2 unterliegt aufgrund des Vorhandenseins der Fluorphenyl- und Thiazolamingruppen hauptsächlich Substitutionsreaktionen. Diese Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die Integrität der Verbindung zu erhalten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit UCLA GP130 2 verwendet werden, umfassen Lösungsmittel wie DMSO und Ethanol. Die Reaktionen werden in der Regel bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um optimale Ausbeuten zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit UCLA GP130 2 gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung, die modifiziert wurden, um ihre biologische Aktivität oder Löslichkeit zu verbessern.

Wissenschaftliche Forschungsanwendungen

UCLA GP130 2 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige seiner bemerkenswerten Anwendungen umfassen:

Neuroprotektion: UCLA GP130 2 schützt vor NMDA-induzierter Toxizität in primären Hippocampus-Neuronen, was es zu einem wertvollen Werkzeug in der Neuroprotektionsforschung macht.

Signaltransduktion: Die Verbindung erhöht die STAT3-Phosphorylierung in SH-SY5Y-Zellen, was entscheidend für die Untersuchung von Signaltransduktionswegen ist.

Arzneimittelentwicklung: Aufgrund seiner hirndurchlässigen Eigenschaften wird UCLA GP130 2 bei der Entwicklung von Medikamenten zur Behandlung neurologischer Erkrankungen eingesetzt.

Zytokinforschung: Als gp130-Agonist wird die Verbindung verwendet, um die Zytokin-Signalgebung und ihre Auswirkungen auf verschiedene Krankheiten zu untersuchen.

Wirkmechanismus

UCLA GP130 2 entfaltet seine Wirkung durch die Aktivität als gp130-Agonist. Es bindet an den gp130-Rezeptor und führt zur Aktivierung nachgeschalteter Signalwege. Einer der wichtigsten beteiligten Wege ist die Phosphorylierung von STAT3, das eine entscheidende Rolle beim Zellüberleben und der Zellproliferation spielt. Die neuroprotektiven Wirkungen der Verbindung werden auf ihre Fähigkeit zurückgeführt, die NMDA-induzierte Toxizität zu modulieren und so Neuronen vor Schäden zu schützen .

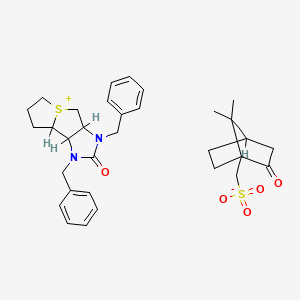

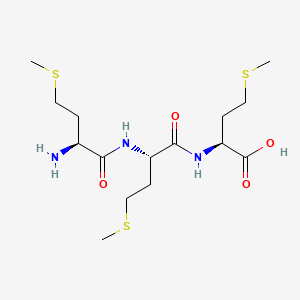

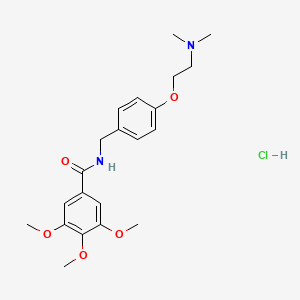

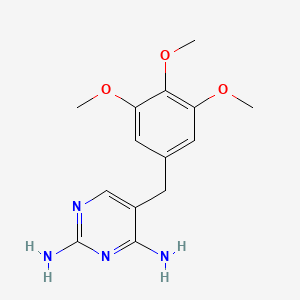

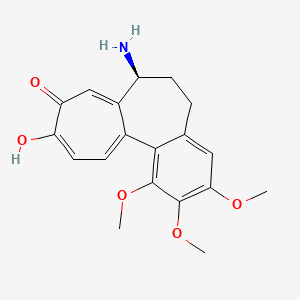

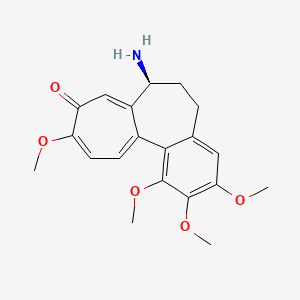

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige Verbindungen, die UCLA GP130 2 ähneln, umfassen andere gp130-Agonisten und Humanin-Peptidmimetika. Diese Verbindungen teilen ähnliche Wirkmechanismen und werden in verwandten Forschungsanwendungen eingesetzt.

Einzigartigkeit

Was UCLA GP130 2 von anderen ähnlichen Verbindungen abhebt, ist seine hohe Reinheit, seine hirndurchlässigen Eigenschaften und seine spezifische Fähigkeit, vor NMDA-induzierter Toxizität zu schützen. Dies macht es zu einem wertvollen Werkzeug in der Neuroprotektions- und Signaltransduktionsforschung .

Fazit

UCLA GP130 2 ist eine vielseitige Verbindung mit bedeutenden Anwendungen in der wissenschaftlichen Forschung. Seine einzigartigen Eigenschaften und Wirkmechanismen machen es zu einem wertvollen Werkzeug für die Untersuchung von Neuroprotektion, Signaltransduktion und Zytokin-Signalgebung. Mit fortschreitender Forschung verspricht UCLA GP130 2 weitere Fortschritte in den Bereichen Chemie, Biologie, Medizin und Industrie.

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2S/c16-12-6-8-13(9-7-12)17-15-18-14(10-19-15)11-4-2-1-3-5-11/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKMQDIAPGOWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

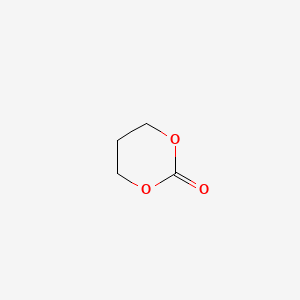

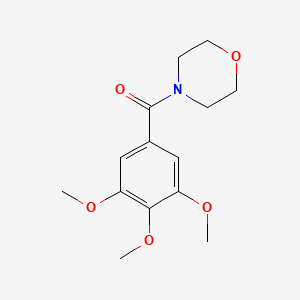

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate](/img/structure/B1683642.png)

![N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B1683644.png)